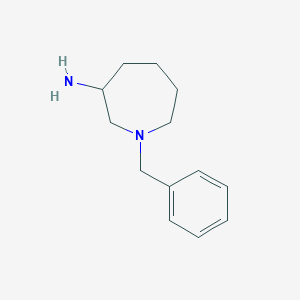

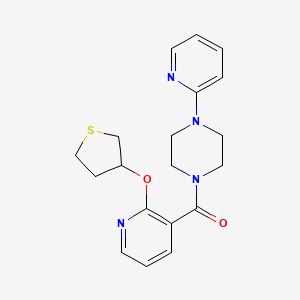

1-Benzylazepan-3-amine

概要

説明

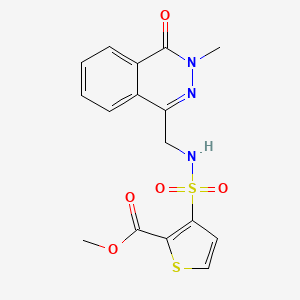

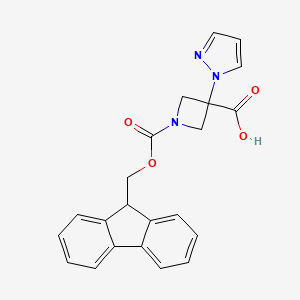

1-Benzylazepan-3-amine is a derivative of ammonia in which one, two, or all three hydrogen atoms are replaced by hydrocarbon groups . It is classified as an amine, which is a functional group that contains a basic nitrogen atom with a lone pair .

Synthesis Analysis

The synthesis of 1-Benzylazepan-3-amine could potentially involve the reduction of nitriles or amides and nitro compounds . The process might also include reactions involving alkyl groups, ammonia, and other amines .Molecular Structure Analysis

The molecular structure of 1-Benzylazepan-3-amine can be analyzed using various tools such as a structural formula editor and a 3D model viewer . These tools allow for the visualization and understanding of the molecule’s structure .Chemical Reactions Analysis

The chemical reactions involving 1-Benzylazepan-3-amine could be studied using various electroanalytical tools . These tools can investigate redox-active intermediates, from voltammetry to in situ spectroelectrochemistry and scanning electrochemical microscopy .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Benzylazepan-3-amine can be analyzed based on its molecular structure . Factors such as hydrophobicity, ionization, and hydrogen bond donors can be considered .科学的研究の応用

Single-Atom Catalysts

Single-atom catalysts (SACs) have gained significant attention due to their exceptional performance properties, including strong activity and high selectivity. Researchers explore the application of SACs and elucidate their reaction mechanisms. The structure, characteristics, preparation methods, and characterization techniques of SACs are essential areas of study . These catalysts find application potential in electrochemistry and photocatalytic reactions.

Nanobodies in Immunoassays

Nanobodies, derived from camelid antibodies, have become a popular research field in immunoassays. With advancements in molecular biology techniques and genetically engineered antibody preparation, nanobodies play a crucial role in disease diagnosis, immune reagents, pathogen detection, and drug development .

Devulcanization of Ground Tire Rubber

Researchers have explored green and sustainable devulcanization methods for ground tire rubber. One promising approach involves using deep eutectic solvents (DESs). For instance, a specific DES achieved 58% devulcanization of a 120 M sample within 30 minutes, consuming only 182 W. Further optimization could yield even higher devulcanization percentages, with significant scientific and technological implications .

Safety and Hazards

将来の方向性

The future research direction for 1-Benzylazepan-3-amine could involve the development of more efficient and stable heterogeneous catalysts for the synthesis of bio-based amines . Additionally, the synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines using transaminase-mediated synthesis could be a promising area of research .

特性

IUPAC Name |

1-benzylazepan-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c14-13-8-4-5-9-15(11-13)10-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11,14H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFRCNVPFOVQZSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC(C1)N)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzylazepan-3-amine | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2509761.png)

![3-{[2-(4-Fluorophenyl)morpholin-4-yl]methyl}-3-azatricyclo[4.2.1.0^{2,5}]nonan-4-one](/img/structure/B2509767.png)

![3-phenyl-5-sulfanyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2509772.png)

![2,6-Difluoro-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]benzenesulfonamide](/img/structure/B2509775.png)

![4-acetyl-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B2509778.png)